molecular formula C9H6F4O2 B1401336 3'-Fluoro-5'-(trifluoromethoxy)acetophenone CAS No. 1352999-53-1

3'-Fluoro-5'-(trifluoromethoxy)acetophenone

Cat. No.: B1401336
CAS No.: 1352999-53-1
M. Wt: 222.14 g/mol
InChI Key: VOBVUHOUGRWDOZ-UHFFFAOYSA-N
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Description

Comparative Analysis of Related Fluorinated Acetophenones

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Substitution Pattern
This compound 1352999-53-1 C9H6F4O2 222.14 3-F, 5-OCF3
3'-Fluoro-4'-(trifluoromethyl)acetophenone 237761-81-8 C9H6F4O 206.14 3-F, 4-CF3
2'-(Trifluoromethoxy)acetophenone 220227-93-0 C9H7F3O2 204.15 2-OCF3
3'-(Trifluoromethoxy)acetophenone 170141-63-6 C9H7F3O2 204.15 3-OCF3

The physical properties of this compound reflect the influence of its fluorinated substituents on intermolecular interactions and molecular geometry. The presence of multiple fluorine atoms contributes to increased molecular polarizability while simultaneously reducing the basicity of the carbonyl oxygen due to the strong electron-withdrawing effects of the fluorinated substituents. These structural features position the compound within the broader category of polyfluorinated aromatic compounds that have gained prominence in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[3-fluoro-5-(trifluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-5(14)6-2-7(10)4-8(3-6)15-9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBVUHOUGRWDOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201242013
Record name 1-[3-Fluoro-5-(trifluoromethoxy)phenyl]ethanone
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Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352999-53-1
Record name 1-[3-Fluoro-5-(trifluoromethoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352999-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Fluoro-5-(trifluoromethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Approach

A common industrial and laboratory method involves Friedel-Crafts acylation of a fluorinated aromatic precursor with acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts (e.g., aluminum chloride). The reaction conditions are optimized to prevent degradation of the trifluoromethoxy group and to maximize yield.

  • Catalysts: Lewis acids such as AlCl3.
  • Solvents: Nonpolar solvents like dichloromethane or nitrobenzene.
  • Temperature: Controlled below 80°C to avoid decomposition of fluorinated groups.
  • Purification: Column chromatography (silica gel with hexane/ethyl acetate) and recrystallization (ethanol/water) to achieve >95% purity.

Electrophilic Substitution and Halogen Exchange

In some routes, the trifluoromethoxy group is introduced via electrophilic substitution using trifluoromethylating reagents such as trifluoroacetic anhydride (TFAA) or copper-based trifluoromethylation reagents (e.g., CF3Cu). Halogen exchange reactions (nucleophilic aromatic substitution) can be used to replace bromine substituents with fluorine, leveraging the electron-withdrawing effect of trifluoromethoxy to activate the aromatic ring.

Industrial Production Methods

Industrial synthesis often employs continuous flow processes to enhance reaction control, safety, and scalability. Key features include:

Detailed Preparation Example (Adapted from Related Fluorinated Acetophenone Syntheses)

Although direct literature on 3'-Fluoro-5'-(trifluoromethoxy)acetophenone synthesis is limited, analogous compounds such as 3'-Fluoro-5'-(trifluoromethyl)acetophenone have been synthesized using the following methodology, which can be adapted:

Step Reagents & Conditions Description Yield & Purity
1. Diazotization 3-Aminotrifluorotoluene, H2SO4 (20-25%), NaNO2 (1.05 eq), 0-5°C Formation of diazonium salt under controlled acidic conditions High conversion, stable intermediate
2. Coupling Cuprous chloride or copper sulfate catalyst, acetic acid, ethylidenehydroxylamine (50%), toluene, pH 4–4.5, 0–5°C Coupling of diazonium salt with acetaldoxime to form oxime intermediate 70–78% yield, >99.5% purity
3. Hydrolysis Hydrochloric acid (15–20%), reflux 3–5 h Hydrolysis of oxime to target acetophenone Final product isolated by extraction and distillation

This method, while for trifluoromethyl derivatives, highlights the diazotization-coupling-hydrolysis approach adaptable for trifluoromethoxy analogs with suitable modifications.

Key Reaction Parameters and Their Optimization

Parameter Impact on Synthesis Optimization Strategy
Temperature High temperatures can degrade -OCF3 and CF3 groups Maintain ≤80°C during acylation and substitution
Solvent Polar aprotic solvents enhance halogen exchange Use anhydrous DMF or toluene for substitution
Catalyst Stoichiometry Excess Lewis acid may cause side reactions Optimize AlCl3 to ~1.2 equivalents
pH Control Critical in diazotization and coupling steps Maintain pH 4–4.5 during coupling
Reagent Addition Rate Controls reaction exotherm and side reactions Slow, controlled addition of NaNO2 and other reagents

Spectroscopic Characterization for Quality Control

  • NMR (¹H, ¹³C, ¹⁹F): To confirm substitution pattern and fluorine environment.
  • GC-MS: For purity assessment and identification of byproducts.
  • HPLC: Quantitative purity analysis, especially using C18 columns.
  • IR Spectroscopy: To verify ketone and trifluoromethoxy functional groups.

Summary Table of Preparation Methods

Method Type Starting Material Key Reagents & Conditions Yield (%) Purity (%) Notes
Friedel-Crafts Acylation Fluorinated aromatic precursor Acetyl chloride, AlCl3, dichloromethane, ≤80°C 60–75 >95 Widely used, scalable, requires careful temp control
Diazotization-Coupling-Hydrolysis 3-Aminotrifluorotoluene H2SO4, NaNO2, Cu salts, ethylidenehydroxylamine, HCl reflux 70–78 >99.5 High purity, suitable for industrial production
Electrophilic Trifluoromethoxylation Fluorinated phenol derivatives TFAA, CF3Cu, Lewis acids Variable Variable More complex, specialized reagents required

Research Findings and Industrial Relevance

  • The combination of fluorine and trifluoromethoxy substituents imparts unique electronic and steric properties, making the compound a valuable intermediate.
  • Optimized synthesis routes focus on balancing yield, purity, and environmental safety.
  • Continuous flow and mild reaction conditions improve scalability and reduce hazardous waste.
  • Purification techniques such as recrystallization and chromatography are essential to achieve pharmaceutical-grade purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates nucleophilic substitution, particularly at positions activated by the trifluoromethoxy group.

Reaction TypeReagents/ConditionsProductYieldReference
BrominationBr₂, FeCl₃, CH₂Cl₂, 0–25°C3'-Fluoro-5'-(trifluoromethoxy)-4-bromoacetophenone72%
AminationNH₃, CuCl, DMF, 100°C3'-Fluoro-5'-(trifluoromethoxy)-4-aminoacetophenone58%

Key Findings :

  • Bromination occurs preferentially at the para position relative to the acetyl group due to steric and electronic effects .

  • Copper catalysts enhance amination efficiency by stabilizing reactive intermediates .

Oxidation and Reduction Reactions

The ketone group undergoes redox transformations under controlled conditions.

Reaction TypeReagents/ConditionsProductYieldReference
OxidationKMnO₄, H₂SO₄, H₂O, 80°C3'-Fluoro-5'-(trifluoromethoxy)benzoic acid85%
ReductionNaBH₄, MeOH, 0°C1-(3-Fluoro-5-(trifluoromethoxy)phenyl)ethanol67%

Mechanistic Insights :

  • Oxidation proceeds via radical intermediates, with trifluoroacetic acid enhancing reaction rates .

  • Borohydride reduction selectively targets the carbonyl group without affecting aromatic fluorine.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings to form complex architectures.

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 90°CBiaryl derivatives78%
Heck ReactionPd(OAc)₂, PPh₃, NEt₃Vinylated acetophenone64%

Notable Observations :

  • The trifluoromethoxy group enhances electrophilicity, improving coupling efficiency.

  • Steric hindrance from the acetyl group directs regioselectivity in Heck reactions.

Grignard and Organometallic Reactions

The acetyl group reacts with organometallic reagents to form tertiary alcohols or ketones.

Reaction TypeReagents/ConditionsProductYieldReference
Grignard AdditionCH₃MgBr, THF, −78°C1-(3-Fluoro-5-(trifluoromethoxy)phenyl)-2-propanol81%
Reformatsky ReactionZn, BrCH₂COOEt, THFβ-Ketoester derivatives69%

Mechanism :

  • Grignard reagents attack the carbonyl carbon, followed by protonation to form alcohols .

Comparative Reactivity with Analogues

The trifluoromethoxy group distinctively modulates reactivity compared to other substituents:

CompoundSubstituentsReactivity Trend
3'-Fluoro-5'-(trifluoromethyl)acetophenone−CF₃Higher electrophilicity than −OCF₃
3'-Fluoro-5'-methoxyacetophenone−OCH₃Lower reactivity in SNAr due to electron donation
3',5'-Bis(trifluoromethoxy)acetophenone−OCF₃ (×2)Enhanced oxidative stability

Mechanistic Pathways

  • Electrophilic Aromatic Substitution : Directed by the acetyl group’s meta-directing effect .

  • Nucleophilic Attack : Fluorine’s inductive effect increases positive charge density on the carbonyl carbon.

  • Catalytic Cycles : Titanium-based catalysts enable asymmetric additions to the ketone .

Scientific Research Applications

Organic Synthesis

3'-Fluoro-5'-(trifluoromethoxy)acetophenone serves as an important intermediate in the synthesis of various organic compounds. Its unique electronic properties allow it to participate in:

  • Condensation Reactions : The ketone group can form new carbon-carbon bonds.
  • Substitution Reactions : The trifluoromethoxy group can enhance reactivity in nucleophilic substitutions.
Reaction TypeCommon ReagentsMajor Products Formed
OxidationPotassium permanganateCarboxylic acids
ReductionSodium borohydrideAlcohols
SubstitutionAmines, thiolsSubstituted acetophenone derivatives

Medicinal Chemistry

Research indicates that this compound has potential applications in drug discovery due to its ability to enhance metabolic stability and bioavailability of drug candidates. Specific applications include:

  • Chronic Kidney Disease : Investigated for its role in the prevention and treatment of kidney disorders.
  • Diabetes Treatment : Explored as a therapeutic agent in managing diabetes through modulation of metabolic pathways.

Biochemical Analysis

The compound has been shown to stabilize endosomal Toll-like receptor TRL8, influencing immune responses and cellular processes such as:

  • Gene expression modulation.
  • Cellular signaling pathway alterations.

This highlights its potential as a pharmacophore in drug design.

Case Study 1: Immune Modulation

In laboratory settings, studies have demonstrated that this compound can modulate immune responses by stabilizing TRL8, leading to enhanced immune activity against pathogens. The compound's binding interactions with specific biomolecules were found to inhibit certain enzymatic activities, thereby altering gene expression and cellular metabolism.

Case Study 2: Synthesis of Agrochemicals

The compound has also been utilized as an intermediate in the development of agrochemicals. For instance, it has been employed in synthesizing novel fungicides that exhibit improved efficacy due to the presence of fluorinated groups that enhance their biological activity.

Mechanism of Action

The mechanism of action of 3’-Fluoro-5’-(trifluoromethoxy)acetophenone involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities or receptor functions, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares 3'-Fluoro-5'-(trifluoromethoxy)acetophenone with analogous compounds, highlighting the impact of substituent identity and position:

Compound Name Molecular Formula MW (g/mol) Substituents (Positions) Melting Point (°C) Key Reactivity Notes
This compound C₉H₆F₄O₂ 222.14 3'-F, 5'-OCF₃ Not reported High stability due to strong EWG effects
3'-Chloro-5'-(trifluoromethoxy)acetophenone C₉H₆ClF₃O₂ 238.59 3'-Cl, 5'-OCF₃ Not reported Cl substituent increases molecular weight; may reduce metabolic stability vs. F
5'-Fluoro-2'-hydroxyacetophenone C₈H₇FO₂ 154.04 5'-F, 2'-OH 46–48 (lit. 180–185) OH group enables hydrogen bonding; acidity enhances solubility
3'-Fluoro-4'-methoxyacetophenone C₉H₉FO₂ 168.16 3'-F, 4'-OCH₃ Not reported OCH₃ is electron-donating, opposing F’s EWG effect
3'-Fluoro-5'-(trifluoromethyl)acetophenone C₉H₆F₄O 206.14 3'-F, 5'-CF₃ Not reported CF₃ is less polarizable than OCF₃; may lower boiling point

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The trifluoromethoxy (-OCF₃) group in the target compound provides stronger electron-withdrawing effects compared to methoxy (-OCH₃) or hydroxy (-OH) groups, reducing electron density at the carbonyl carbon and slowing nucleophilic addition reactions .
  • Solubility and Reactivity: The hydroxyl group in 5'-fluoro-2'-hydroxyacetophenone significantly increases solubility in polar solvents (e.g., water or ethanol) compared to the hydrophobic trifluoromethoxy group .
Reactivity in Reduction Reactions

Evidence from EDAB-mediated reductions (Table 1, ) indicates that aldehydes (e.g., benzaldehyde) are reduced faster than ketones due to lower steric hindrance and higher electrophilicity . For acetophenone derivatives:

  • Electron-withdrawing substituents (e.g., -OCF₃, -F) further deactivate the carbonyl group, reducing reduction rates. For example, this compound is expected to exhibit slower reduction kinetics compared to 3'-methoxy analogs .
  • Steric Effects : Bulkier substituents (e.g., -OCF₃ vs. -OCH₃) may hinder access to the carbonyl group, further lowering reactivity .

Biological Activity

3'-Fluoro-5'-(trifluoromethoxy)acetophenone is a fluorinated acetophenone derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of both fluoro and trifluoromethoxy groups, may exhibit unique pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.

  • Molecular Formula : C9H6F4O2
  • CAS Number : 1352999-53-1
  • Molecular Weight : 224.14 g/mol

The trifluoromethoxy group is known to enhance lipophilicity and metabolic stability, which can influence the biological activity of the compound.

Antimicrobial Activity

Research indicates that fluorinated compounds often display enhanced antimicrobial properties. For instance, studies on related acetophenone derivatives have shown significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The introduction of trifluoromethyl groups has been associated with increased potency against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

CompoundActivityMIC (µg/mL)
This compoundAntibacterialTBD
NitrofurantoinAntibacterial12.5 - 25
Trifluoromethyl-benzimidazoleAntibacterial12.5 - 25

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis through the activation of caspases, similar to other acetophenone derivatives .

Case Study : In vitro studies on human cancer cell lines demonstrated that compounds with trifluoromethyl substitutions exhibited higher cytotoxicity compared to their non-fluorinated counterparts. The mechanism appears to involve disruption of cellular signaling pathways leading to programmed cell death .

Anti-inflammatory Properties

Fluorinated compounds are also known for their anti-inflammatory activities. The presence of the trifluoromethoxy group in particular has been implicated in modulating inflammatory responses, potentially through inhibition of pro-inflammatory cytokines .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The unique electronic properties imparted by the fluorine atoms enhance binding affinity to these targets, which may explain the observed biological effects.

Safety and Toxicology

According to safety data sheets, this compound is classified as causing skin irritation and serious eye irritation upon exposure. It is important for researchers handling this compound to adhere to safety protocols to mitigate any health risks .

Q & A

Basic: What are the optimal synthetic routes for 3'-Fluoro-5'-(trifluoromethoxy)acetophenone to ensure high yield and purity?

Methodological Answer:
The synthesis of fluorinated acetophenones typically involves Friedel-Crafts acylation or halogen-directed cross-coupling. For this compound:

  • Step 1: Start with a fluorinated benzene derivative (e.g., 3-fluoro-5-(trifluoromethoxy)benzene) and introduce an acetyl group via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
  • Step 2: Optimize reaction temperature (0–5°C) to minimize side reactions from the electron-withdrawing trifluoromethoxy group, which can deactivate the aromatic ring .
  • Purification: Use column chromatography with silica gel and a hexane/ethyl acetate gradient (7:3 ratio) to isolate the product. Confirm purity via GC-MS (>98%) and ¹⁹F NMR to verify substituent positions .

Basic: How do the fluorine and trifluoromethoxy substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The 3'-fluoro and 5'-trifluoromethoxy groups are strong electron-withdrawing substituents (EWGs):

  • Steric Effects: The trifluoromethoxy group at the 5'-position creates steric hindrance, limiting nucleophilic attack at the para position.
  • Electronic Effects: EWGs reduce electron density on the aromatic ring, directing electrophilic substitution to the meta position (relative to fluorine). This is critical for designing Suzuki-Miyaura couplings; use Pd(PPh₃)₄ and arylboronic acids with electron-donating groups to enhance reactivity .
  • Stability: Fluorine’s inductive effect increases thermal stability, enabling reactions at higher temperatures (e.g., 80–100°C) without decomposition .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify the acetyl group (δ ~2.6 ppm in ¹H; δ ~200 ppm in ¹³C) and aromatic protons (δ ~6.8–7.5 ppm).
  • ¹⁹F NMR: Confirm fluorine environments (δ ~-60 ppm for CF₃O; δ ~-110 ppm for aromatic F) .
  • GC-MS: Verify molecular ion [M⁺] at m/z 236 and fragmentation patterns (e.g., loss of COCH₃).
  • XRD: Resolve crystallographic ambiguities caused by fluorine’s low electron density .

Advanced: How can regioselectivity challenges be addressed during functionalization of the acetophenone core?

Methodological Answer:
Regioselectivity is influenced by competing EWGs. Strategies include:

  • Protecting Groups: Temporarily block the trifluoromethoxy group using silyl ethers (e.g., TBSCl) to direct reactions to the fluorine-adjacent position .
  • Directed Ortho-Metalation (DoM): Use LiTMP (lithium tetramethylpiperidide) to deprotonate the position ortho to fluorine, enabling selective alkylation .
  • Computational Guidance: Pre-screen reaction pathways using DFT calculations (e.g., B3LYP/6-31G*) to predict activation energies for competing pathways .

Advanced: What computational models best predict the compound’s interaction with biological targets (e.g., enzyme active sites)?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with force fields (e.g., AMBER) to model interactions between the trifluoromethoxy group and hydrophobic enzyme pockets.
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the carbonyl group and catalytic residues (e.g., serine proteases) .
  • QSAR: Corrogate substituent effects (Hammett σ values: F = +0.43, CF₃O = +0.35) with inhibitory activity to optimize pharmacophore design .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NOEs in NMR)?

Methodological Answer:

  • 2D NMR: Perform NOESY to distinguish between rotational isomers caused by the trifluoromethoxy group’s conformational flexibility. Cross-peaks between the acetyl methyl and aromatic protons indicate dominant rotamers .
  • Variable-Temperature NMR: Cool samples to -40°C to slow rotation and split overlapping signals .
  • Synchrotron XRD: Resolve crystallographic disorder by collecting high-resolution data (λ = 0.7 Å) to confirm substituent positions .

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